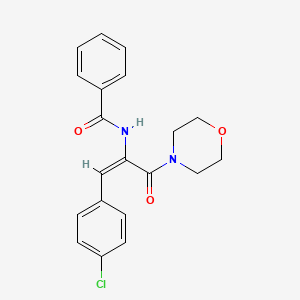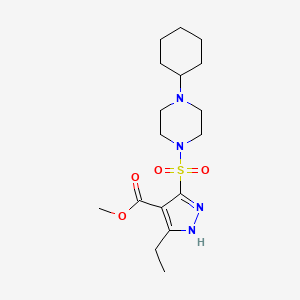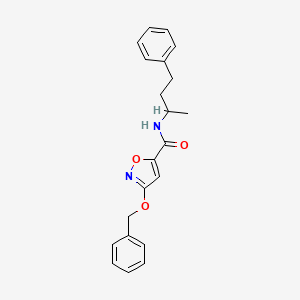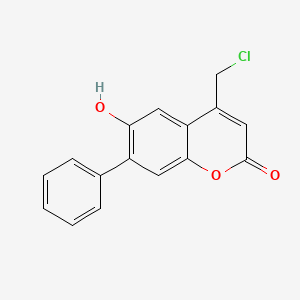
3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide, also known as CPN, is a chemical compound that has gained significant attention in scientific research. It is a potential drug candidate for the treatment of various diseases, including cancer and inflammation.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide is not fully understood. However, it has been suggested that 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide exerts its anti-cancer activity by inhibiting the DNA synthesis and inducing cell cycle arrest. 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide also induces apoptosis in cancer cells by activating the caspase pathway. The anti-inflammatory activity of 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide is attributed to the inhibition of the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes. 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide also reduces the levels of inflammatory cytokines and increases the levels of anti-inflammatory cytokines. Additionally, 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide has been found to reduce the levels of lipid peroxidation and increase the levels of glutathione, which is an important antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide also exhibits potent anti-cancer and anti-inflammatory activity, making it a potential drug candidate for the treatment of various diseases. However, 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide has some limitations for lab experiments. It is not soluble in water, which can make it difficult to work with. Additionally, the mechanism of action of 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide is not fully understood, which can make it challenging to design experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide. One potential direction is to investigate the potential of 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide as a drug candidate for the treatment of cancer and inflammation. Another direction is to further elucidate the mechanism of action of 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide. Additionally, it would be interesting to investigate the pharmacokinetics and toxicity of 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide in animal models. Finally, the synthesis of 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide analogs with improved solubility and potency could be explored.
Conclusion
In conclusion, 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research. It exhibits potent anti-cancer, anti-inflammatory, and anti-microbial activity and has several advantages for lab experiments. However, 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide also has some limitations, and the mechanism of action is not fully understood. There are several future directions for the research on 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide, including investigating its potential as a drug candidate and further elucidating its mechanism of action.
Synthesemethoden
The synthesis of 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. The resulting compound then undergoes a reaction with 1-cyanopropylamine to form 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide. The synthesis method is relatively simple, and the yield of the final product is high.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide has been found to possess anti-microbial activity against Gram-positive and Gram-negative bacteria.
Eigenschaften
IUPAC Name |
3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c1-2-8(6-13)14-11(16)7-3-4-10(15(17)18)9(12)5-7/h3-5,8H,2H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKECNRYRHQGCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2886073.png)
![Ethyl 2-[2-[2-(3-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2886074.png)






![8-(4-Methylphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2886086.png)

![N-(furan-2-ylmethyl)-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2886091.png)